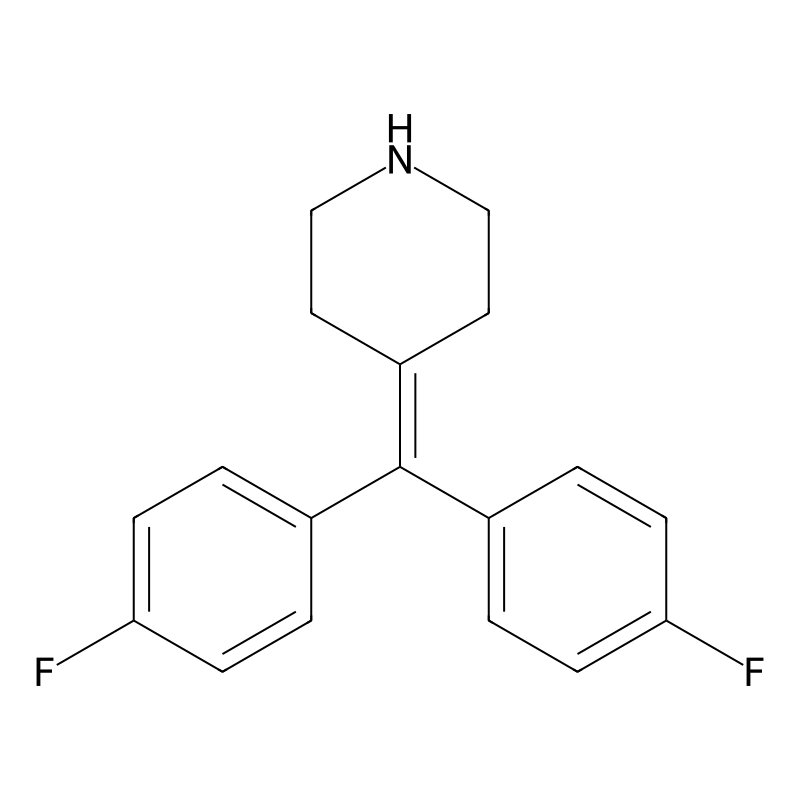4-(Bis(4-fluorophenyl)methylene)piperidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(Bis(4-fluorophenyl)methylene)piperidine is a piperidine derivative characterized by the presence of two 4-fluorophenyl groups attached to a methylene bridge at the 4-position of the piperidine ring. The molecular formula for this compound is C19H20F2N, and it features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of fluorine atoms enhances its lipophilicity and may influence its biological activity.
Availability and Information Sources
4-(Bis(4-fluorophenyl)methylene)piperidine, also known as 4-[Bis-(4-fluorophenyl)methylene]piperidine, is available from several chemical suppliers, primarily for research purposes. Information on this compound can be found in various scientific databases, including PubChem [], a resource from the National Institutes of Health (NIH).
Chemical Structure and Properties
-(Bis(4-fluorophenyl)methylene)piperidine belongs to the class of organic compounds known as imines. Its chemical formula is C₁₈H₁₇F₂N, and its structure consists of a piperidine ring (a six-membered nitrogen-containing ring) attached to a methylene group (CH₂) which is further connected to a bis(4-fluorophenyl) moiety (two fluorinated phenyl rings connected by a carbon-carbon bond).
Research Applications
While the specific research applications of 4-(Bis(4-fluorophenyl)methylene)piperidine are not extensively documented, its structural similarity to other bioactive compounds suggests potential areas of exploration. Here are some potential research areas based on related compounds:
- Medicinal Chemistry: Imines, including those containing fluorinated aromatic groups, have been investigated for their potential as therapeutic agents in various diseases, including cancer and neurodegenerative disorders [, ]. However, there is no specific research available on the use of 4-(Bis(4-fluorophenyl)methylene)piperidine for these purposes.
- Material Science: Imines can be used as building blocks for the synthesis of various functional materials, such as polymers and organic semiconductors []. Further research is needed to determine if 4-(Bis(4-fluorophenyl)methylene)piperidine possesses suitable properties for these applications.
- N-alkylation: This involves the reaction of the piperidine nitrogen with alkyl halides or other electrophiles.
- Reduction reactions: Compounds with double bonds or functional groups can be reduced using appropriate reagents.
- Substitution reactions: The fluorine atoms in the phenyl rings can participate in nucleophilic substitution reactions under certain conditions.
The biological activity of 4-(Bis(4-fluorophenyl)methylene)piperidine has been explored primarily in relation to its potential as a pharmacological agent. Compounds with similar structures have shown activity as:
- Cannabinoid receptor modulators: Some derivatives exhibit selective binding to cannabinoid receptors, particularly the CB1 receptor, which is involved in various physiological processes including appetite regulation and pain sensation .
- Neurotransmitter transporter inhibitors: Variants of this compound have been studied for their ability to inhibit dopamine transporters, which could have implications for treating disorders such as depression and addiction .
Synthesis of 4-(Bis(4-fluorophenyl)methylene)piperidine generally involves multi-step organic synthesis techniques. Common methods include:
- Condensation reactions: The synthesis often begins with the reaction of piperidine derivatives with suitable aldehydes or ketones to form imines or related compounds.
- Reduction and purification: Following initial synthesis steps, compounds may undergo reduction to achieve the desired functional groups and then be purified through recrystallization or chromatography.
The applications of 4-(Bis(4-fluorophenyl)methylene)piperidine are largely centered around its potential therapeutic uses. Specific applications include:
- Pharmaceutical development: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders.
- Research tool: It can be utilized in studies investigating cannabinoid receptor functions and neurotransmitter systems.
Interaction studies involving 4-(Bis(4-fluorophenyl)methylene)piperidine focus on its binding affinities and selectivity towards various receptors. Research indicates:
- Selective binding to CB1 receptors: This compound shows promising selectivity for cannabinoid receptors compared to other receptor types, suggesting potential for therapeutic use in modulating endocannabinoid signaling .
- Influence on neurotransmitter dynamics: Interaction with dopamine transporters has been noted, indicating possible effects on dopamine signaling pathways .
Several compounds share structural similarities with 4-(Bis(4-fluorophenyl)methylene)piperidine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(4-Fluorobenzyl)piperidine | Contains a single fluorobenzyl group | Simpler structure; less steric hindrance |
| 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine | Contains cinnamyl substitution | Potential for different receptor interactions |
| 1-[Bis(4-fluorophenyl)methyl]-piperazine | Similar core structure but with piperazine | Different pharmacological profile |
| 2,6-Bis(4-fluorophenyl)piperidin-4-one | Contains two fluorophenyl groups | Exhibits different reactivity patterns |
These comparisons underscore the unique structural features of 4-(Bis(4-fluorophenyl)methylene)piperidine that may contribute to its distinct biological activities and potential applications in medicinal chemistry.








